![molecular formula C18H19N5OS B2429622 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 586986-51-8](/img/structure/B2429622.png)
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that have a five-membered ring structure with three nitrogen atoms . They are known for their multidirectional biological activity and have been the subject of extensive research .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring with three nitrogen atoms . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions due to their versatile structure. For example, they can inhibit the proliferation of certain cancer cells by inducing apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure and substituents. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The continuous exploration for new efficacious drugs leads to the synthesis of 1,2,4-triazol derivatives due to their significant synthetic and pharmacological potential. These derivatives, including compounds similar to 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide, have been studied for their synthetic methods, physical, physico-chemical, and biological properties. The aim is to expand the spectrum of synthesized derivatives and their biological activity. For instance, derivatives have been synthesized and investigated for anti-exudative activity, showing promising results in comparison to reference drugs in animal models (Chalenko et al., 2019).
Antimicrobial Screening
Compounds with the 1,2,4-triazole ring system have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial properties. New series of related compounds have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the significant therapeutic potential of such structures (MahyavanshiJyotindra et al., 2011).
Anticancer Evaluation
The synthesis and characterization of 4-arylsulfonyl-1,3-oxazoles, structurally related to the compound , have been carried out to evaluate their anticancer activities. These compounds were screened against various cancer cell lines, showing selective cytostatic and antiproliferative effects against certain types of cancer cells, thus highlighting their potential as lead compounds for anticancer drug development (Zyabrev et al., 2022).
Antiviral and Virucidal Activities
Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus. The study demonstrates the potential of such compounds in reducing viral replication, highlighting their relevance in antiviral research (Wujec et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKUBGRRZSOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)


![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
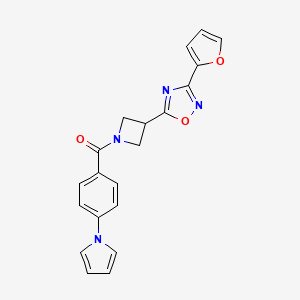
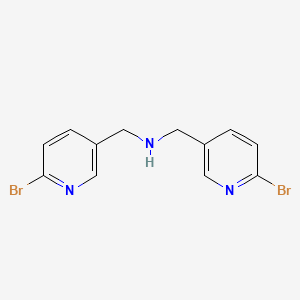
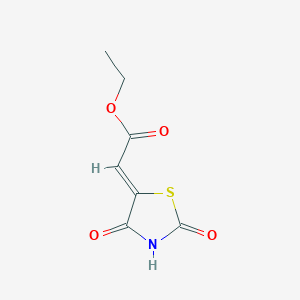

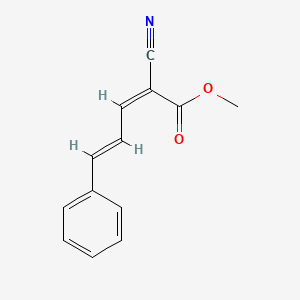
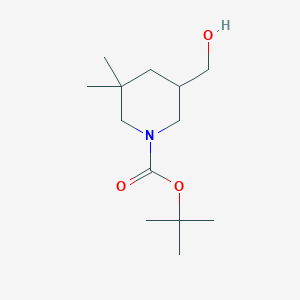
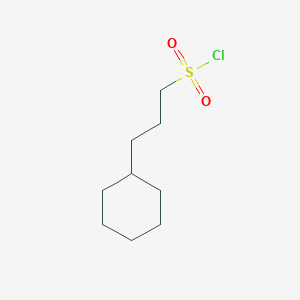

![N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429561.png)